

# Navigating the Solubility Landscape of 1,2,3,6-Tetrahydropthalimide: A Technical Guide

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## Compound of Interest

Compound Name: **1,2,3,6-Tetrahydropthalimide**

Cat. No.: **B042971**

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This technical guide provides a comprehensive overview of the solubility of **1,2,3,6-tetrahydropthalimide** in organic solvents. Due to a notable scarcity of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a thorough qualitative understanding, supplemented by quantitative data for structurally analogous compounds. Furthermore, a detailed experimental protocol for determining solid-state solubility is presented to empower researchers in generating precise data for their specific applications.

## Introduction to 1,2,3,6-Tetrahydropthalimide

**1,2,3,6-Tetrahydropthalimide** (CAS No. 85-40-5), a cyclic imide, serves as a crucial building block in the synthesis of a variety of organic molecules.<sup>[1][2][3]</sup> Its structural motif is found in numerous compounds of interest in the pharmaceutical and agrochemical industries. A comprehensive understanding of its solubility in various organic solvents is paramount for its effective use in synthesis, purification, and formulation processes. The efficiency of reactions, crystallization, and the development of delivery systems are all intrinsically linked to the solubility characteristics of this compound.

## Solubility Profile of 1,2,3,6-Tetrahydropthalimide

Direct quantitative solubility data for **1,2,3,6-tetrahydropthalimide** in a range of organic solvents is not readily available in scientific literature. However, qualitative descriptions

consistently indicate that it is more soluble in organic solvents than in water. An estimated water solubility is reported to be  $4.18 \times 10^4$  mg/L at 25 °C.[\[1\]](#)

Table 1: Qualitative Solubility of **1,2,3,6-Tetrahydrophthalimide**

Solvent Class	Solubility Description	Source
Alcohols (e.g., Ethanol)	Soluble	General chemical literature
Ketones (e.g., Acetone)	Soluble	General chemical literature
Water	Sparingly soluble	<a href="#">[1]</a>

## Comparative Solubility Data of Structurally Similar Compounds

To provide a more quantitative context, this section presents solubility data for structurally related cyclic imides, namely N-hydroxyphthalimide and phthalimide. Researchers can use this data as a preliminary guide to estimate the potential solubility behavior of **1,2,3,6-tetrahydrophthalimide** in similar solvent systems, while recognizing that direct experimental verification is essential.

Table 2: Quantitative Solubility of N-Hydroxyphthalimide and Phthalimide in Various Organic Solvents at 298.15 K (25 °C)

Solvent	N-Hydroxyphthalimide (mole fraction)[4]	Phthalimide ( g/100g solvent)[5]
Methanol	0.06572	1.5
Ethanol	0.06138	0.7
n-Propanol	0.04670	-
Acetone	0.1260	11.0
Ethyl Acetate	0.03992	-
Acetonitrile	0.04141	-
1,4-Dioxane	0.2307	-
2-Methoxyethanol	0.3807	-
2-Ethoxyethanol	0.2601	-
n-Propyl Acetate	0.03286	-

## Experimental Protocol for Solubility Determination

This section outlines a detailed methodology for the experimental determination of the solubility of a solid organic compound like **1,2,3,6-tetrahydropthalimide** in an organic solvent using the isothermal equilibrium method followed by gravimetric analysis.

**Objective:** To determine the equilibrium solubility of a solid compound in a given solvent at a specific temperature.

**Materials and Apparatus:**

- **1,2,3,6-Tetrahydropthalimide** (or other solid of interest)
- Selected organic solvent(s)
- Analytical balance ( $\pm 0.0001$  g)
- Constant temperature water bath or incubator

- Vials or flasks with airtight seals
- Magnetic stirrer and stir bars
- Syringes and syringe filters (solvent-compatible, e.g., PTFE)
- Pre-weighed evaporation dishes or vials
- Drying oven or vacuum oven
- Thermometer

**Procedure:**

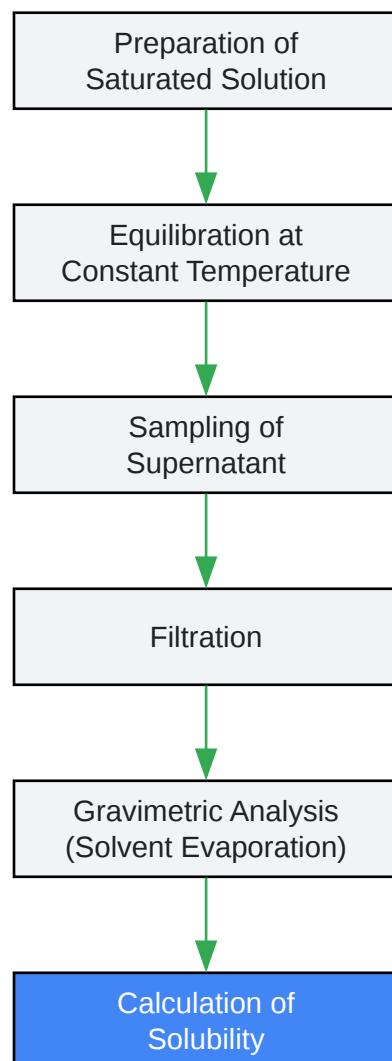
- Preparation of Saturated Solution:
  - Add an excess amount of the solid solute to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure saturation.
  - Seal the vial tightly to prevent solvent evaporation.
  - Place the vial in a constant temperature water bath set to the desired temperature.
  - Stir the mixture vigorously using a magnetic stirrer to facilitate the dissolution process and reach equilibrium. The time required to reach equilibrium can vary and should be determined experimentally (typically several hours to days).
- Sampling:
  - Once equilibrium is reached, stop the stirring and allow the undissolved solid to settle.
  - Carefully draw a known volume of the supernatant (the clear saturated solution) using a pre-heated syringe to prevent premature crystallization.
  - Immediately attach a syringe filter and dispense the filtered saturated solution into a pre-weighed evaporation dish.
- Gravimetric Analysis:

- Record the exact mass of the filtered saturated solution.
- Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. A vacuum oven can be used for temperature-sensitive compounds.
- Continue drying until a constant mass of the solid residue is achieved.
- Record the final mass of the dried solute.

- Calculation of Solubility:
  - The solubility can be expressed in various units, such as g/100 mL or mol/L.
  - Solubility ( g/100 mL):
    - Mass of solute (g) = Final mass of dish + solute - Initial mass of dish
    - Mass of solvent (g) = (Mass of dish + solution) - (Mass of dish + solute)
    - Assuming the density of the solvent is known, convert the mass of the solvent to volume.
    - Solubility = (Mass of solute / Volume of solvent) \* 100
  - Solubility (mol/L):
    - Moles of solute = Mass of solute / Molar mass of solute
    - Volume of solvent (L)
    - Solubility = Moles of solute / Volume of solvent

## Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.



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